CCK Octapeptide, desulfated

Description

Historical Context of Cholecystokinin (B1591339) Research

The journey of cholecystokinin research began in 1928 when Ivy and Oldberg identified a substance in intestinal extracts that stimulated gallbladder contraction, which they named "cholecystokinin". jneurosci.orgaacrjournals.org A few years later, in 1943, Harper and Raper discovered a hormone that stimulated pancreatic enzyme secretion, terming it "pancreozymin". aacrjournals.org It was later established that both activities were attributable to the same peptide hormone. jneurosci.org A significant milestone was achieved in the 1960s with the isolation and sequencing of the 33-amino acid form of CCK (CCK-33) from porcine intestine. nih.gov

Further research revealed that CCK exists in various molecular forms of different lengths, including CCK-58, CCK-39, CCK-33, CCK-22, and the C-terminal octapeptide, CCK-8. sigmaaldrich.com The biological activity of these peptides was found to reside in the C-terminal portion. researchgate.net The discovery that the "gastrin-like" activity in the central nervous system was, in fact, CCK highlighted its role as a major neuropeptide. jneurosci.org The predominant form in the brain was identified as the sulfated octapeptide, CCK-8. sigmaaldrich.com This historical progression laid the groundwork for investigating the specific roles and characteristics of the different forms of CCK, including the desulfated octapeptide.

Significance of Tyrosine Sulfation in Cholecystokinin Bioactivity

A critical post-translational modification that profoundly influences the biological activity of cholecystokinin is the sulfation of a specific tyrosine residue. nih.gov This modification, occurring at the tyrosine located seven residues from the C-terminus, is crucial for the high-affinity binding of CCK to the cholecystokinin A (CCK-A) receptor. sigmaaldrich.comnih.gov The CCK-A receptor is primarily responsible for mediating the classical hormonal effects of CCK in the periphery, such as gallbladder contraction and pancreatic enzyme secretion. jneurosci.orgcaymanchem.com

The difference in potency between the sulfated and non-sulfated forms of CCK at the CCK-A receptor is substantial. Studies have shown that the affinity of CCK for the CCK-A receptor is dramatically increased by 500- to 1,000-fold due to tyrosine sulfation. caymanchem.com Consequently, the hormonal activity of sulfated CCK is significantly higher than that of its non-sulfated counterpart. nih.gov In contrast, both sulfated and non-sulfated forms of CCK can bind to the cholecystokinin B (CCK-B) receptor with similar high affinity. caymanchem.com This differential receptor affinity conferred by sulfation is a key determinant of the distinct physiological roles of the various CCK peptides.

Rationale for Investigating Desulfated Cholecystokinin Octapeptide

The investigation of CCK Octapeptide, desulfated (also referred to as non-sulfated CCK-8 or unsulfated CCK-8) is driven by its distinct receptor selectivity and unique physiological profile compared to its sulfated counterpart. A primary rationale for its study is its utility as a selective agonist for the CCK-B receptor. nih.gov Given that desulfated CCK-8 has a markedly lower affinity for the CCK-A receptor, it serves as an invaluable pharmacological tool to differentiate the physiological functions mediated by CCK-A versus CCK-B receptors. jneurosci.orgnih.gov

Research into desulfated CCK-8 is also fueled by its own intrinsic biological activities, particularly within the central nervous system where it functions as a neurotransmitter. nih.govnih.gov Studies have explored its involvement in various central processes, including anxiety and satiety. nih.govpnas.org For instance, research has shown that desulfated CCK-8 can reduce food intake, an effect mediated by CCK-B receptors. nih.govnih.gov Furthermore, investigations into its effects on neuronal activation, as measured by Fos-like immunoreactivity, have provided insights into its potential sites of action in the brain and the enteric nervous system. nih.gov The study of desulfated CCK-8, therefore, is not merely to understand a less active form of a hormone but to characterize a distinct signaling molecule with its own set of functions and research applications.

Research Findings on this compound

The following tables summarize key research findings related to the binding affinities and biological effects of sulfated and desulfated CCK octapeptide.

Table 1: Comparative Receptor Binding Affinities

| Compound | CCK-A Receptor Affinity (IC50/Ki) | CCK-B Receptor Affinity (IC50/Ki) | Source(s) |

| CCK-8, sulfated | High (e.g., ~2 nM) | High (e.g., ~2 nM) | nih.gov |

| CCK-8, desulfated | Low (e.g., 30-fold lower than sulfated) | High (e.g., ~60-fold lower than sulfated CCK-8) | nih.gov |

Note: Absolute values can vary between studies and experimental conditions. The table reflects the relative affinities.

Table 2: Observed Biological Effects

| Compound | Biological Effect | Receptor Implicated | Source(s) |

| CCK-8, sulfated | Gallbladder contraction, pancreatic secretion | CCK-A | nih.gov |

| CCK-8, desulfated | Reduction of food intake | CCK-B | nih.govnih.gov |

| CCK-8, desulfated | Acts as a neurotransmitter in the CNS | CCK-B | nih.govnih.gov |

| CCK-8, desulfated | Increased Fos-like immunoreactivity in the dorsal vagal complex and enteric neurons | CCK-B | nih.gov |

Structure

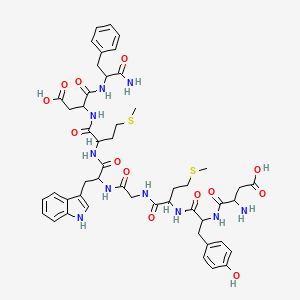

2D Structure

Properties

Molecular Formula |

C49H62N10O13S2 |

|---|---|

Molecular Weight |

1063.2 g/mol |

IUPAC Name |

3-amino-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C49H62N10O13S2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65) |

InChI Key |

OIXQINQYMGNCII-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Analytical Characterization of Cholecystokinin Octapeptide, Desulfated

Chemical Synthesis Approaches

The creation of desulfated CCK-8 is primarily achieved through well-established peptide synthesis methodologies. Both solid-phase and solution-phase strategies are employed, each with specific considerations, particularly concerning the absence of the sulfate (B86663) group on the tyrosine residue.

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone for producing peptides like desulfated CCK-8 due to its efficiency and amenability to automation. google.compeptide.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com

A common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. google.comfigshare.com The synthesis commences by attaching the C-terminal amino acid, phenylalanine, to a suitable resin, such as Rink amide or Wang resin. peptide.com The Fmoc protecting group on the α-amino group of the attached amino acid is then removed using a base, typically piperidine (B6355638) in dimethylformamide (DMF). peptide.com The subsequent protected amino acid is then activated and coupled to the deprotected amino group of the resin-bound peptide. This cycle of deprotection and coupling is repeated until the entire octapeptide sequence (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂) is assembled. google.compsu.edu

Key reagents used for the activation and coupling steps include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). Alternatively, uronium-based coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used for their efficiency and low racemization. biosynth.com

Once the peptide chain is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid "cocktail," most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. google.com The choice of scavengers is critical to protect sensitive residues like tryptophan and methionine from modification.

Table 1: Key Reagents in Solid-Phase Synthesis of Desulfated CCK-8

| Reagent Class | Example(s) | Function |

|---|---|---|

| Resin Support | Rink Amide, Wang Resin | Insoluble support for peptide assembly. |

| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the α-amino group of amino acids. |

| Deprotection Agent | Piperidine in DMF | Removes the Fmoc protecting group. |

| Coupling Agents | HBTU, DCC, DIC | Facilitate the formation of peptide bonds. |

| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes side-chain protecting groups. |

Solution-Phase Synthesis Strategies

While less common for routine peptide synthesis, solution-phase synthesis offers advantages for large-scale production and for synthesizing modified peptides. google.com In this approach, the peptide is synthesized in a homogenous solution, with purification of the intermediate peptide fragments after each coupling step. google.com

Protecting groups are crucial in solution-phase synthesis to prevent side reactions. As with SPPS, Fmoc or Boc (tert-butyloxycarbonyl) protecting groups are used for the α-amino group, and various other groups are used to protect the side chains of trifunctional amino acids.

Specific Considerations for Desulfated Peptide Synthesis

The synthesis of the desulfated analogue of CCK-8 simplifies the process compared to its sulfated counterpart. The primary consideration is the use of a standard, unprotected tyrosine residue during the synthesis.

In the synthesis of sulfated CCK-8, a pre-sulfated tyrosine derivative, Fmoc-Tyr(SO₃Na)-OH, is incorporated, and the subsequent cleavage and deprotection steps must be carefully controlled to prevent desulfation, which is a common side reaction in acidic conditions. figshare.comresearchgate.net The acid-lability of the sulfate ester bond is a significant challenge. google.comfigshare.com

Advanced Analytical Techniques for Research Material Purity and Identity

Following synthesis, rigorous analytical methods are essential to confirm the purity and verify the identity of the desulfated CCK-8 peptide. High-performance liquid chromatography and mass spectrometry are the principal techniques employed for this purpose.

Chromatographic Techniques for Peptide Purification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for both the purification and purity assessment of synthetic peptides. researchgate.netd-nb.info Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides like desulfated CCK-8.

In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (typically C18). A gradient of increasing organic solvent (commonly acetonitrile) is used to elute the peptide from the column. The peptide's retention time is a characteristic property that can be used for identification.

For purification, the crude peptide obtained after cleavage from the resin is subjected to preparative RP-HPLC. Fractions are collected as they elute from the column, and those containing the pure peptide are pooled. The purity of these fractions is then assessed using analytical RP-HPLC. A highly pure sample will ideally show a single, sharp peak in the chromatogram. The purity is typically determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry for Structural Elucidation (e.g., LC-MS/MS)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of the synthesized peptide. nih.govacs.org When coupled with liquid chromatography (LC-MS), it provides both retention time data and mass information in a single analysis. nih.govacs.org

In an LC-MS analysis of desulfated CCK-8, the eluent from the HPLC column is directed into the mass spectrometer. The peptide molecules are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is measured. The observed molecular weight should match the calculated theoretical mass of the desulfated CCK-8 sequence.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. nih.govnih.gov In this technique, the parent ion corresponding to the desulfated CCK-8 is selected and fragmented. The resulting fragment ions are then analyzed. The fragmentation pattern, which typically consists of b- and y-ions resulting from cleavage along the peptide backbone, provides sequence-specific information that can be used to verify the correct order of amino acids in the peptide chain. This detailed structural analysis confirms the identity of the synthesized peptide beyond doubt. nih.gov For instance, in-source desulfation is a phenomenon observed where the sulfated form of CCK-8 can lose its sulfate group during the ionization process, leading to its detection as the desulfated form. nih.gov However, true non-sulfated CCK-8 can be distinguished as it may have a different elution time in certain peptidomic analyses. nih.gov

Table 2: Analytical Characterization Data for Desulfated CCK-8

| Analytical Technique | Parameter | Typical Result |

|---|---|---|

| Reversed-Phase HPLC | Purity | >95% (as determined by peak area integration) |

| Mass Spectrometry (MS) | Molecular Weight | Confirmed against the calculated theoretical mass. |

| Tandem MS (MS/MS) | Fragmentation Pattern | Confirms the amino acid sequence (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂). |

Receptor Pharmacology and Molecular Interactions of Desulfated Cholecystokinin Octapeptide

Cholecystokinin (B1591339) Receptor Subtype Affinities and Selectivity

The biological effects of cholecystokinin (CCK) peptides are mediated through two distinct G protein-coupled receptor subtypes: the cholecystokinin 1 receptor (CCK1R), formerly known as the CCK-A receptor, and the cholecystokinin 2 receptor (CCK2R), also known as the CCK-B or gastrin receptor. avma.orgmedchemexpress.comgenecards.org The affinity and selectivity of CCK peptides for these receptors are significantly influenced by the sulfation state of a specific tyrosine residue. nih.gov

CCK1 Receptor (CCK-AR) Binding Dynamics and Desulfation Effects

The CCK1 receptor, predominantly found in the gastrointestinal tract, displays a high affinity for the sulfated form of cholecystokinin octapeptide (CCK-8). nih.govfrontiersin.org The sulfation of the tyrosine residue at position seven is a critical determinant for high-affinity binding to the CCK1R. avma.orgjnmjournal.org Desulfation of CCK-8 leads to a dramatic reduction in its binding affinity for the CCK1 receptor, with studies indicating a 500- to 1,000-fold decrease. avma.orgnih.gov In fact, the affinity of desulfated CCK-8 for the CCK1 receptor is considered negligible by some researchers. frontiersin.org This significant drop in affinity underscores the crucial role of the sulfate (B86663) group in the molecular recognition and interaction with the CCK1 receptor.

CCK2 Receptor (CCK-BR) Binding Characteristics and Desulfation Effects

In contrast to the CCK1 receptor, the CCK2 receptor, which is the primary subtype in the brain and stomach, exhibits high affinity for both sulfated and non-sulfated forms of CCK-8, as well as for gastrin. nih.govnih.gov Desulfated CCK-8 binds to the CCK2 receptor with an affinity that is comparable to that of the sulfated form. nih.govnih.gov Studies have shown that desulfated CCK-8 and gastrin peptides, which are also unsulfated, demonstrate high affinity for CCK binding sites in the cerebral cortex, which are predominantly of the CCK2R type. jneurosci.orgjneurosci.orgosti.gov While some studies report that sulfated CCK-8 has a slightly higher affinity (3- to 10-fold) for the CCK2 receptor compared to its desulfated counterpart, others indicate they bind with similar high affinities. nih.govpnas.org This demonstrates that the presence of the sulfate group is not a critical determinant for high-affinity binding to the CCK2 receptor. nih.gov

Comparative Receptor Binding Studies with Sulfated Cholecystokinin Octapeptide

Comparative studies consistently highlight the differential importance of sulfation for binding to CCK receptor subtypes. For the CCK1 receptor, sulfated CCK-8 is significantly more potent than desulfated CCK-8. nih.gov The affinity of desulfated CCK-8 for CCK1 receptors is markedly lower, with a reduction of approximately 500-fold. nih.gov

Conversely, for the CCK2 receptor, both sulfated and desulfated CCK-8 exhibit high binding affinity. medchemexpress.comnih.gov While some studies indicate a slight preference for the sulfated form, the difference in affinity is minimal compared to the vast difference observed with the CCK1 receptor. pnas.orgnih.gov For instance, in the mouse cerebral cortex, desulfated CCK-8 showed only a 10-fold lower affinity than sulfated CCK-8. nih.gov This makes desulfated CCK-8 a relatively selective ligand for the CCK2 receptor.

| Compound | CCK1 Receptor (CCK-AR) Affinity | CCK2 Receptor (CCK-BR) Affinity | Reference |

|---|---|---|---|

| Sulfated Cholecystokinin Octapeptide (CCK-8s) | High (Ki ~0.6-1 nM) | High (Ki ~0.3-1 nM) | nih.gov |

| Desulfated Cholecystokinin Octapeptide | Low (500-fold reduction vs CCK-8s) | High (Ki ~0.3-1 nM) | nih.gov |

Intracellular Signaling Cascades Mediated by Desulfated Cholecystokinin Octapeptide

G Protein-Coupled Receptor Activation Mechanisms

Both CCK1 and CCK2 receptors are G protein-coupled receptors (GPCRs). avma.orgphysiology.org Upon ligand binding, these receptors undergo a conformational change that facilitates the activation of intracellular heterotrimeric G proteins. The CCK1 receptor is well-characterized to couple to Gq, leading to the activation of phospholipase C. researchgate.net The CCK2 receptor can also couple to multiple G proteins. researchgate.netnih.gov Given that desulfated CCK-8 primarily interacts with the CCK2 receptor, its downstream signaling is initiated through the activation of G proteins coupled to this receptor subtype. nih.govnih.gov

Analysis of Downstream Signaling Pathways (e.g., cAMP, Phospholipase C, NOX4, PGC-1α–PPARα/PPARγ)

Research indicates that the signaling pathways activated by CCK peptides are complex and can involve multiple cascades. While sulfated CCK-8 has been shown to activate several pathways, studies focusing specifically on desulfated CCK-8 are less common. However, it is established that sulfated CCK-8, acting through CCK receptors, can increase levels of phosphorylated cytosolic phospholipase A2 and arachidonic acid release. nih.govnih.gov This activation of phospholipase C is a known downstream effect of CCK receptor stimulation. researchgate.net

Interestingly, a study investigating the effects of CCK-8 on atrial natriuretic peptide (ANP) secretion found that sulfated CCK-8, but not desulfated CCK-8, promoted ANP secretion through the activation of a NOX4–PGC-1α–PPARα/PPARγ signaling pathway. nih.govnih.gov This suggests that the desulfated form of the peptide may not engage this particular signaling cascade, at least in the context of atrial myocytes. nih.gov The study showed that sulfated CCK-8 led to the upregulation of NADPH oxidase 4 (NOX4) expression and subsequent activation of peroxisome proliferator-activated receptor γ (PPARγ) coactivator-1α (PGC-1α), which in turn promoted ANP secretion via PPARα and PPARγ. nih.govnih.gov The lack of effect from desulfated CCK-8 in this pathway further highlights the functional differences imparted by the sulfate group.

Structure-Activity Relationship (SAR) Studies of Desulfated Cholecystokinin Octapeptide and Analogues

The biological activity of cholecystokinin (CCK) peptides is intricately linked to their amino acid sequence and specific post-translational modifications. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular determinants of their interaction with CCK receptors. These investigations have particularly highlighted the critical role of tyrosine sulfation and specific amino acid residues in receptor binding and subsequent cellular responses.

Influence of Tyrosine Sulfation on Receptor Activation and Biological Potency

The sulfation of the tyrosine residue, located seven amino acids from the C-terminus of most CCK peptides, is a pivotal modification for high-affinity binding and activation of the cholecystokinin A receptor (CCK1R). wikipedia.org In contrast, both sulfated and desulfated forms of CCK can bind to the cholecystokinin B receptor (CCK2R) with similar high affinity. avma.org

The absence of the sulfate group in desulfated CCK-8 (dCCK-8) dramatically reduces its affinity for the CCK1R by approximately 500- to 1,000-fold compared to its sulfated counterpart, CCK-8. avma.orgumich.eduscispace.com This marked decrease in affinity translates to a significantly lower biological potency. For instance, in pancreatic acinar cells, which are rich in CCK1Rs, desulfated CCK-8 is about 1,000 times less potent than sulfated CCK-8 in stimulating physiological responses. jci.org Similarly, studies on guinea pig chief cells demonstrated that desulfated CCK-8 was 900-fold less potent than CCK-8 in inducing pepsinogen release.

While the high-affinity sites of the CCK1R are highly selective for sulfated CCK (approximately 800-fold), the low and very low-affinity sites exhibit much lower selectivity (10- and 18-fold, respectively). nih.gov This suggests that the sulfate group is a primary determinant for the initial high-affinity binding event at the CCK1R.

In contrast, the CCK2R is less stringent regarding tyrosine sulfation. bioscientifica.com Both sulfated and nonsulfated CCK peptides can activate the CCK2R. wikipedia.orgavma.org However, studies have shown that sulfation of both CCK and the related peptide gastrin does increase their affinity for both gastrin and CCK receptors, though the effect is much more pronounced for the CCK1R. nih.gov The gastrin receptor (a type of CCK2R) is relatively insensitive to the position of the sulfate group, whereas the CCK1R is highly sensitive to both its presence and precise location. nih.gov

Table 1: Comparative Receptor Binding Affinities of Sulfated and Desulfated CCK Octapeptide

| Compound | Receptor Type | Relative Affinity/Potency | Reference |

|---|---|---|---|

| Sulfated CCK-8 | CCK1R | High | wikipedia.orgavma.org |

| Desulfated CCK-8 | CCK1R | 500-1000 fold lower than sulfated CCK-8 | avma.orgumich.eduscispace.com |

| Sulfated CCK-8 | CCK2R | High | avma.org |

| Desulfated CCK-8 | CCK2R | High (similar to sulfated CCK-8) | avma.org |

Critical Amino Acid Residues for Receptor Interaction and Functional Activity

Beyond tyrosine sulfation, specific amino acid residues within the CCK octapeptide sequence are crucial for receptor interaction and the subsequent initiation of a biological response. The C-terminal tetrapeptide, Trp-Met-Asp-Phe-NH2, is considered the minimal fragment required for biological activity and binding to the CCK2 receptor. scispace.comjneurosci.org However, for high-affinity interaction with the CCK1 receptor, the full C-terminal heptapeptide, including the sulfated tyrosine, is necessary. scispace.comguidetopharmacology.org

The C-terminal phenylalanine amide residue (Phe33) is of paramount importance for the biological activity of CCK-8. researchgate.net Its removal is known to result in antagonistic properties. researchgate.net Studies have shown that the size and hydrophobicity of the side chain at this position are critical factors for optimal interaction with CCK receptors, rather than its aromatic nature specifically. researchgate.net

The methionine residue at position 195 (Met-195) of the CCK1R has been identified as a key player in the interaction with the sulfated tyrosine of CCK. nih.gov This receptor residue is thought to interact with the aromatic ring of the sulfated tyrosine, correctly positioning the sulfate group within the receptor's binding pocket. nih.gov Mutation of Met-195 to leucine (B10760876) leads to a significant decrease in the affinity and potency of sulfated CCK analogues, while the binding and response to nonsulfated CCK remain unaffected. nih.gov This highlights the specific role of this interaction in the high-affinity state of the CCK1R. nih.gov

The aromatic amino acids phenylalanine and tryptophan are also important for stimulating CCK release itself, acting through the calcium-sensing receptor on intestinal CCK cells. researchgate.net

Table 2: Key Amino Acid Residues and Their Roles in CCK-8 Activity

| Amino Acid Residue/Region | Position in CCK-8 | Role | Reference |

|---|---|---|---|

| Sulfated Tyrosine | 7th from C-terminus | Crucial for high-affinity binding to CCK1R | wikipedia.orgavma.orgscispace.com |

| C-terminal Heptapeptide | C-terminus | Required for high-affinity CCK1R binding | scispace.comguidetopharmacology.org |

| C-terminal Tetrapeptide | C-terminus | Minimal fragment for CCK2R binding and activity | scispace.comjneurosci.org |

| Phenylalanine (Phe) | C-terminal position | Essential for agonist activity; size and hydrophobicity are key | researchgate.net |

| Tryptophan (Trp) | Within C-terminal tetrapeptide | Part of the minimal active fragment | scispace.com |

| Methionine (Met) | Within C-terminal tetrapeptide | Part of the minimal active fragment | scispace.com |

| Aspartic Acid (Asp) | Within C-terminal tetrapeptide | Part of the minimal active fragment | scispace.com |

Neurobiological and Neuroendocrine Investigations of Cholecystokinin Octapeptide, Desulfated in Animal Models

Central Nervous System Distribution and Functional Topography

Localization in Specific Brain Regions

Desulfated cholecystokinin (B1591339) octapeptide (CCK-8) immunoreactivity has been identified in various regions of the central nervous system (CNS) in animal models, indicating its potential role as a neurotransmitter or neuromodulator. pnas.org Histochemical studies in the rat brain have revealed the presence of CCK-octapeptide-like immunoreactivity in neuronal cell bodies, fibers, and terminals. pnas.org

Key areas where desulfated CCK-8 and its receptors have been localized include:

Nigrostriatal Dopamine (B1211576) Pathways: While the sulfated form of CCK-8 (CCK-8S) is predominantly found to coexist with dopamine in mesencephalic neurons projecting to limbic structures, the desulfated form (CCK-8ns) has been shown to significantly impact dopaminergic neurotransmission within the nigrostriatal pathway. jneurosci.orgnih.govwikipedia.org This pathway, connecting the substantia nigra pars compacta with the dorsal striatum, is crucial for motor control. wikipedia.org CCK-A receptors, which can be activated by both sulfated and desulfated CCK, have been found in the substantia nigra, suggesting a site of action for the peptide. jneurosci.org

Nucleus Tractus Solitarius (NTS) and Area Postrema (AP): These regions in the brainstem are critical for processing visceral sensory information, including signals related to satiety. nih.govjneurosci.org Autoradiographic studies have demonstrated high densities of CCK-A type receptors in the NTS and AP. jneurosci.orgnih.govjneurosci.org These receptors show a relatively lower affinity for desulfated CCK-8 compared to the sulfated form. jneurosci.org The localization of these receptors in the NTS and AP suggests a role in mediating the effects of both peripherally and centrally released CCK on feeding behavior and other autonomic functions. nih.govnih.gov

The distribution of CCK-like peptides and their receptors is not uniform across species. For instance, in primates, CCK-A receptor sites appear to be more widespread than in rats. jneurosci.org

| Brain Region | Associated Function | Key Findings | Primary Receptor Type Implicated |

|---|---|---|---|

| Nigrostriatal Pathway | Motor control | Desulfated CCK-8 modulates dopamine turnover and release. nih.gov | CCK-A jneurosci.org |

| Nucleus Tractus Solitarius (NTS) | Satiety, visceral sensory processing | High density of CCK receptors. jneurosci.orgnih.govjneurosci.org | CCK-A jneurosci.orgnih.govjneurosci.org |

| Area Postrema (AP) | Satiety, emesis | High density of CCK receptors. jneurosci.orgnih.govjneurosci.org | CCK-A jneurosci.orgnih.govjneurosci.org |

Modulation of Neurotransmitter Systems

Desulfated CCK-8 plays a significant role in modulating various neurotransmitter systems, with a pronounced effect on dopaminergic pathways.

Dopaminergic Neurotransmission and Turnover: Research indicates that desulfated CCK-8 profoundly affects dopaminergic neurotransmission in the nigrostriatal projection. nih.gov It has been shown to modulate the turnover and release of dopamine from this neuronal population. nih.gov Studies have demonstrated that while both sulfated and desulfated CCK-8 can potentiate the inhibitory effects of the dopamine agonist apomorphine, only the sulfated form excites mesencephalic dopamine neurons directly. jneurosci.org This suggests that different forms of CCK-8 may act on distinct receptor subtypes or engage different signaling pathways to modulate dopamine function.

The interaction between CCK peptides and the dopamine system is complex. For example, CCK-8 has been shown to alter the binding of dopamine to its receptors in the striatum. nih.gov In vitro studies have shown that desulfated CCK-8 is less potent than its sulfated counterpart in competing for dopamine binding sites. nih.gov Furthermore, the effects of CCK-8 on dopamine-mediated behaviors appear to be region-specific. ut.ee

| Neurotransmitter System | Effect of Desulfated CCK-8 | Brain Region | Key Findings |

|---|---|---|---|

| Dopaminergic | Modulates turnover and release | Nigrostriatal Pathway | Profoundly affects dopaminergic neurotransmission. nih.gov |

| Dopaminergic | Potentiates inhibitory effects of dopamine agonists | Ventral Tegmental Area, Substantia Nigra | Both sulfated and desulfated CCK-8 show this effect. jneurosci.org |

| Dopaminergic | Alters dopamine receptor binding | Striatum | Desulfated CCK-8 is less potent than the sulfated form. nih.gov |

Regulatory Roles in Feeding Behavior and Satiety Mechanisms

Central and Peripheral Contributions to Satiety Signaling

CCK is a well-established satiety signal, acting through both central and peripheral mechanisms to regulate food intake. nih.gov

Peripheral Contributions: Peripherally administered CCK-8 reduces food intake in a variety of species. nih.gov This effect is primarily mediated by CCK-A receptors located on vagal afferent fibers, which transmit satiety signals to the brainstem, specifically the NTS. nih.govunl.edu The satiety effect of peripheral CCK is characterized by a reduction in meal size. nih.gov The desulfated form of CCK-8 is significantly less potent in suppressing food intake when administered peripherally compared to the sulfated form, indicating the importance of sulfation for peripheral CCK-A receptor activation. nih.govphysiology.org

Central Contributions: While the role of central CCK in feeding has been debated, studies have shown that direct administration of CCK-8 into specific brain regions, such as the hypothalamus, can inhibit feeding. oup.comnih.gov This central satiety effect appears to be mediated by brain CCK-A receptors. nih.govphysiology.org Interestingly, intracerebroventricular administration of desulfated CCK-8 has been found to be ineffective in suppressing food intake in mice, further highlighting the differential roles and potencies of the sulfated and desulfated forms in central satiety signaling. nih.govphysiology.org

Species-Specific Responses in Appetite Regulation

The role of CCK, including its desulfated form, in appetite regulation can vary across different species.

Rats and Mice: In rodents, both peripheral and central CCK systems are involved in satiety. oup.com However, studies using CCK-A receptor knockout mice have revealed differences in the circadian patterns of feeding compared to rats, suggesting species-specific roles for CCK-A receptor signaling in energy balance. oup.com In mice, desulfated CCK-8 administered either intraperitoneally or intracerebroventricularly has no significant effect on food intake. nih.govphysiology.org

Sheep: In ruminants like sheep, the role of peripheral CCK in appetite regulation may differ from that in non-ruminant species. unl.edu One study involving active immunization against desulfated CCK-8 in ram lambs found no effect on feed intake or body weight gain, although it did reduce carcass fat. unl.edu This contrasts with findings in rats and pigs where CCK immunization led to increased body weight gain. unl.edu This suggests that the contribution of endogenous CCK to satiety may be less pronounced or operate through different mechanisms in sheep. unl.edu

| Species | Response to Desulfated CCK-8 | Key Findings |

|---|---|---|

| Rats/Mice | Peripheral and central administration generally ineffective in suppressing food intake. nih.govphysiology.org | Sulfation is critical for satiety effects. nih.govphysiology.org |

| Sheep | Immunization against desulfated CCK-8 did not increase feed intake. unl.edu | Suggests a potentially different role for CCK in satiety compared to non-ruminants. unl.edu |

Contributions to Research on Learning, Memory, and Affective States

The CCK system, including its various peptide forms, has been implicated in modulating higher cognitive functions and emotional states.

Learning and Memory: Research suggests that CCK peptides can influence learning and memory processes. Stimulation of CCK2 receptors, which can be activated by desulfated CCK-8, has been shown to improve memory processes in rats. guidetopharmacology.org The distribution of CCK receptors in brain regions like the hippocampus and amygdala, which are critical for memory formation, supports this role. jneurosci.orgresearchgate.net

Anxiety: The CCK system is also involved in the regulation of anxiety. researchgate.netpnas.org Studies have shown that activation of central CCK-B receptors can induce anxiogenic-like effects in animal models. pnas.org While the specific role of desulfated CCK-8 in anxiety is less clear, its ability to interact with CCK-B receptors suggests a potential involvement. pnas.org

Nociception: CCK has been shown to play a role in the modulation of pain perception (nociception). researchgate.net This function is linked to the presence of CCK and its receptors in brain areas involved in pain processing. pnas.orgresearchgate.net

Influence on Neuroendocrine Axis Regulation (e.g., Gonadotropin Secretion)

The role of cholecystokinin (CCK) peptides in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis is an area of growing research, revealing complex and sometimes species-specific interactions. Investigations in various animal models suggest that CCK, including its desulfated octapeptide form, can influence the secretion of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH)—which are essential for regulating reproduction. nih.gov This regulation can occur at different levels of the HPG axis, including the hypothalamus and the pituitary gland.

Recent studies, particularly in teleost fish, have challenged the traditional model where gonadotropin-releasing hormone (GnRH) is the sole master regulator of both LH and FSH secretion. elifesciences.org This research has positioned CCK as a primary and essential regulator of FSH synthesis and release. In grass carp (B13450389), for instance, CCK and its receptors are highly expressed along the HPG axis. nih.gov Experimental evidence demonstrates that CCK can significantly stimulate the expression of gonadotropin-releasing hormone-3 (GnRH3) in the hypothalamus and, more directly, induce both the synthesis and secretion of FSH in pituitary cells. nih.govmdpi.com This suggests CCK acts as a crucial link between nutritional status and gonadal development. nih.gov

Work in medaka fish has further solidified CCK's role as a potent FSH-releasing factor. In vitro experiments on isolated pituitary glands showed that CCK8 dose-dependently increased the messenger RNA (mRNA) expression of the FSH beta subunit (fshb). biorxiv.org These findings have led to the proposal that in some vertebrates, a "dual GnRH model" exists, where GnRH primarily regulates LH and CCK acts as the functional FSH-releasing hormone. elifesciences.orgbiorxiv.org

Table 1: Effect of CCK8 on fshb mRNA Expression in Medaka Pituitary In Vitro This table shows the dose-dependent increase in the expression of the follicle-stimulating hormone beta subunit (fshb) gene in isolated female medaka pituitaries after a 48-hour incubation with CCK Octapeptide (CCK8). Data is adapted from research findings. biorxiv.org

| CCK8 Concentration | Relative fshb mRNA Expression (Fold Change vs. Control) |

|---|---|

| 0 nM (Control) | 1.0 |

| 10 nM | ~10.0 |

| 100 nM | ~10.0 |

Similarly, studies using primary pituitary cell cultures from grass carp have demonstrated that CCK significantly stimulates FSH synthesis and secretion. mdpi.com This action is believed to be mediated through specific CCK receptors found to be highly enriched in pituitary FSH cells, but not in LH cells. mdpi.combiorxiv.org

Table 2: Effect of CCK on FSHβ mRNA Expression in Grass Carp Pituitary Cells This table illustrates the stimulatory effect of two different grass carp CCK peptides on the expression of the FSH beta subunit (fshβ) gene in primary cultured pituitary cells. Data is adapted from research findings. mdpi.com

| Treatment | Relative fshβ mRNA Expression (Fold Change vs. Control) |

|---|---|

| Control | 1.0 |

| CCK1 (1 μM) | ~3.5 |

| CCK2 (1 μM) | ~2.5 |

In contrast to the stimulatory effects observed in fish, research in mammalian models suggests a different or more nuanced role. A study using adult mouse brains found that CCK can directly inhibit the neuronal activity of GnRH-1 neurons. nih.gov This inhibitory action was mediated through the cholecystokinin-1 receptor (CCK-1R), which was found to be expressed on GnRH-1 neurons. nih.gov This finding points towards a potential role for CCK in attenuating GnRH pulsatile secretion, which would in turn affect downstream gonadotropin release. nih.gov

The differential effects observed between species may be related to the specific CCK receptor subtypes involved. There are two primary subtypes of CCK receptors: CCK-A (or CCK1R) and CCK-B (or CCK2R). wur.nl The CCK-A receptor shows a significantly higher affinity for the sulfated forms of CCK compared to desulfated CCK or gastrin. wur.nl The CCK-B receptor, however, exhibits a much smaller difference in affinity between sulfated and non-sulfated CCK. wur.nl Therefore, the neuroendocrine effects of desulfated CCK octapeptide are likely mediated predominantly through CCK-B receptors or in systems where receptor specificity is different.

Further evidence for a direct interaction between the CCK and GnRH systems comes from neuroanatomical studies. In the chameleon brain, for example, a double-label immunofluorescence technique revealed the co-localization of CCK-8 and GnRH within the same neurons in the dorsomedial tegmentum, providing an anatomical basis for a functional interaction. nih.gov

Gastrointestinal and Metabolic Research on Cholecystokinin Octapeptide, Desulfated in Animal Models

Regulation of Gastrointestinal Motility and Secretion

The gastrointestinal tract is a primary site of action for cholecystokinin (B1591339) (CCK), where it modulates motility and secretion. The desulfated form of CCK octapeptide exhibits distinct effects compared to its sulfated counterpart, primarily due to differences in receptor affinity.

Desulfated cholecystokinin octapeptide (CCK-8) has been shown to be significantly less potent than sulfated CCK-8 in modulating gastric functions. In studies on the isolated rat pylorus, desulfated CCK-8 was found to be at least 170-fold less potent than sulfated CCK-8 in eliciting contraction. capes.gov.br This suggests that the pyloric CCK receptors, which play a role in the control of gastric emptying, have a much lower affinity for the desulfated form of the peptide. capes.gov.br The motor effects of CCK, including the postprandial inhibition of gastric emptying, are primarily mediated by CCK1 receptors, which show a marked preference for the sulfated form of CCK. nih.govresearchgate.net Research in rodent models has demonstrated that while sulfated CCK-8 effectively slows gastric emptying, the desulfated form is considerably less effective. capes.gov.brnih.gov

The actions of CCK on gastric motility are complex, involving both direct effects on smooth muscle and indirect effects via neural pathways. nih.gov While sulfated CCK is a key regulator of gastric emptying, the physiological role of desulfated CCK-8 in this process appears to be minor due to its reduced potency at the primary receptors involved. capes.gov.brresearchgate.net

Table 1: Relative Potency of CCK Analogs on Rat Pyloric Contraction

| Compound | Relative Potency (compared to Sulfated CCK-8) |

|---|---|

| Sulfated CCK-8 | 1 |

| Desulfated CCK-8 | < 1/170 |

| Tetragastrin | < 1/500 |

Data derived from studies on isolated rat pylorus. capes.gov.br

The contraction of the gallbladder is a hallmark physiological action of CCK, facilitating the release of bile into the small intestine. This action is predominantly mediated by CCK1 receptors, which are highly selective for sulfated CCK. researchgate.netfrontiersin.orgmedchemexpress.com Consequently, desulfated CCK-8 is a very weak agonist for gallbladder contraction. researchgate.netmedchemexpress.com Animal studies have consistently demonstrated that the sulfated tyrosine residue is critical for high-affinity binding to the CCK1 receptors on gallbladder smooth muscle and subsequent potent contraction. researchgate.netpnas.org In contrast, the desulfated form shows dramatically reduced affinity and efficacy. pnas.org

The influence of CCK on colonic motility is complex, with studies reporting both stimulatory and inhibitory effects. jnmjournal.org These actions are primarily mediated through CCK1 receptors located on both smooth muscle cells and neurons within the myenteric plexus. nih.govjnmjournal.org Similar to its effects on the gallbladder and stomach, the potency of CCK in the colon is largely dependent on the sulfation of the tyrosine residue. jnmjournal.org

In isolated, vascularly perfused rat colon models, exogenous sulfated CCK-8 has been shown to stimulate colonic motility in a dose-dependent manner. jnmjournal.org While direct comparative studies on the effects of desulfated CCK-8 on colonic motility are less common, the known high selectivity of the CCK1 receptor for the sulfated form suggests that desulfated CCK-8 would have a significantly weaker effect. researchgate.netjnmjournal.org Some research indicates that CCK can affect colonic motility by acting on myenteric plexus neurons and directly on smooth muscle cells. nih.gov

Effects on Gallbladder Contraction[28],[29],[6],

Pancreatic Exocrine Function and Growth Modulation

Cholecystokinin is a potent stimulator of pancreatic exocrine secretion, including the release of digestive enzymes like amylase, and also plays a role in pancreatic growth. researchgate.netfrontiersin.orgresearchgate.net These effects are primarily mediated by CCK1 receptors on pancreatic acinar cells. nih.gov

Research in various animal models, including rats and guinea pigs, has established that the sulfated form of CCK-8 is a powerful secretagogue. nih.govjneurosci.org In contrast, desulfated CCK-8 is markedly less potent in stimulating pancreatic enzyme secretion. nih.govjneurosci.orgumich.edu Studies on isolated rat pancreatic acini have shown that desulfated CCK-8 is approximately 1000-fold less potent than sulfated CCK-8 in inhibiting the binding of radiolabeled CCK and, consequently, in stimulating amylase secretion. umich.edu Similarly, in guinea pig chief cells, desulfated CCK-8 was 900-fold less potent than sulfated CCK-8 in causing pepsinogen release. nih.gov

Regarding pancreatic growth, active immunization against desulfated CCK-8 in ram lambs, which resulted in antibodies that also cross-reacted with sulfated CCK-8, did not affect the weight of the pancreas. oup.comunl.edu This suggests that under the conditions of that study, neutralizing circulating CCK did not have a discernible impact on pancreatic mass. oup.comunl.edu

Table 2: Comparative Potency of CCK Analogs on Pepsinogen Release from Guinea Pig Chief Cells

| Agonist | Potency (Fold less potent than CCK-8) |

|---|---|

| CCK-8 (sulfated) | 1 |

| Gastrin-17-I | 180 |

| Desulfated CCK-8 | 900 |

| CCK-4 | 4,000 |

Data from functional studies measuring pepsinogen release. nih.gov

Interplay with Other Gastrointestinal Peptides and Hormones (e.g., Peptide YY)

The physiological effects of CCK are often intertwined with the actions of other gut hormones. One such interaction is with Peptide YY (PYY), a hormone released from the distal gut that also influences gastrointestinal motility. physiology.orgkarger.com

Studies in rats using isolated, vascularly perfused colon preparations have shown that the administration of sulfated CCK-8 can stimulate the release of PYY. jnmjournal.org This CCK-induced PYY release appears to contribute to the effects of CCK on colonic motility. jnmjournal.org The interaction is complex, as PYY itself can modulate motility. jnmjournal.org In critical illness models, plasma cholecystokinin levels have been shown to correlate with impaired gastric emptying in a complex interaction with PYY. nih.gov While these studies primarily used sulfated CCK, they highlight the integrated nature of the gut hormone response. The ability of desulfated CCK-8 to influence the release of PYY and other gut hormones is likely limited by its lower affinity for the CCK1 receptor, which is thought to mediate some of these effects. jnmjournal.orgphysiology.org

Role in Glucose Homeostasis and Insulin (B600854) Secretion Regulation

CCK is considered an incretin, a gut hormone that enhances insulin secretion in response to nutrient intake. tandfonline.com The role of desulfated CCK-8 in glucose homeostasis and insulin regulation has been investigated, though its effects are generally less pronounced than those of the sulfated form. tandfonline.comresearchgate.net

The insulinotropic (insulin-releasing) effect of CCK is dependent on the structural integrity of the peptide, particularly the sulfated tyrosine residue and the amidated C-terminus. tandfonline.com Desulfation results in a marked reduction in the potency to stimulate insulin release in most species studied. tandfonline.com However, the structural requirements can differ between species. For instance, in the perfused dog and rat pancreas, CCK-4 (which is unsulfated) only weakly stimulates insulin secretion, whereas in the pig, CCK-4 and sulfated CCK-8 are equipotent. tandfonline.com

The effect of CCK on insulin release is also glucose-dependent, requiring an intermediate glucose concentration to be effective. tandfonline.com While CCK itself may not directly affect glucose metabolism in islet cells, it potentiates glucose-stimulated insulin secretion. tandfonline.com Some studies suggest that non-sulfated CCK-8 derivatives have been investigated in animal models of obesity and type 2 diabetes, partly because they can elicit CCK-2R-mediated insulin release without causing the CCK-1R-mediated gallbladder contraction. researchgate.net However, in conscious sheep, intravenous infusion of sulfated CCK-8 induced dose-dependent increases in plasma insulin, with the threshold dose for this effect being similar to that for stimulating pancreatic exocrine secretion. nih.gov The direct effects of desulfated CCK-8 on insulin secretion in similar models appear to be less significant. tandfonline.com

Endogenous Metabolism and Biotransformation of Cholecystokinin Octapeptide, Desulfated

In Vivo Sulfation-Desulfation Processes and Enzyme Activity

The sulfation of the tyrosine residue at the seventh position from the C-terminus is a critical post-translational modification that significantly influences the biological activity of CCK-8. While the sulfated form, CCK-8(s), is generally considered the more potent and biologically active form in the central nervous system (CNS), the desulfated form, CCK-8(ns), also plays significant physiological roles. nih.gov

The conversion between the sulfated and desulfated forms is a key aspect of CCK-8's metabolism. In the brain, an unidentified sulfotransferase is capable of sulfating CCK-8(ns). nih.gov This enzymatic reaction typically requires an active sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov The presence of this sulfotransferase suggests a mechanism by which the brain can locally generate the highly active sulfated form from its desulfated precursor, thereby providing a ligand for specific CCK-8(s) receptors. nih.gov

Interestingly, both CCK-8(ns) and the neurotransmitter dopamine (B1211576) can undergo sulfation in vivo, potentially competing for the same limited pool of PAPS. nih.gov This competition could represent a mechanism for mutual regulation of their respective levels and activities within the same cell. nih.gov Furthermore, the possibility of trans-sulfation processes, where CCK-8(s) might donate its O-sulfate group to dopamine and vice versa, has been hypothesized, suggesting a complex interplay in their metabolic pathways. nih.gov

While the enzymatic sulfation of CCK-8(ns) is established, the reverse process, desulfation of CCK-8(s), appears to be less prominent. Some research indicates that mammalian aryl sulfatases are unable to desulfate tyrosyl residues, suggesting that enzymatic desulfation of CCK may not be a major metabolic pathway. researchgate.net However, it is important to note that both sulfated and non-sulfated forms of CCK are naturally secreted and utilized, with the ratio varying between species. nih.gov The process of sulfation has been shown to alter the peptide's bioavailability by affecting its receptor binding affinity, physiological responses, circulating half-life, and susceptibility to degradation. nih.gov

Table 1: Key Enzymes and Processes in CCK-8 Sulfation

| Process | Enzyme/Factor | Substrate | Product | Significance |

|---|---|---|---|---|

| Sulfation | Brain Sulfotransferase | CCK-8(ns) | CCK-8(s) | Generates the more potent form of CCK-8 in the CNS. nih.gov |

| Sulfation | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Co-factor | - | Required active sulfate donor for the sulfation reaction. nih.gov |

| Potential Desulfation | Aryl Sulfatases | CCK-8(s) | CCK-8(ns) | Unlikely to be a major pathway for CCK desulfation. researchgate.net |

Enzymatic Degradation Pathways and Peptide Stability

The stability of CCK-8, including its desulfated form, is largely governed by its susceptibility to enzymatic degradation by peptidases. Endogenous CCK-8 is highly sensitive to hydrolysis by tissue peptidases. pnas.org Studies have shown that a significant portion of CCK-8 released from cerebral slices is degraded before it can be recovered. pnas.org

A major enzyme responsible for the inactivation of endogenous CCK in the brain has been identified as a serine endopeptidase. nih.gov This enzyme is characterized as an "elastase-like" serine peptidase. pnas.org It acts as an ectoenzyme, meaning it is a membrane-bound enzyme with its active site facing the extracellular space. pnas.org This peptidase preferentially cleaves the peptide bonds where the carboxyl group is contributed by a methionine residue. pnas.orgnih.gov In the case of CCK-8, this results in the cleavage of two such bonds. nih.gov

The primary degradation products of CCK-8 hydrolysis by this serine peptidase include CCK-5 (the C-terminal pentapeptide), Gly-Trp-Met, and Trp-Met. nih.gov The formation of CCK-5 is a significant inactivation pathway, and its production is markedly reduced in the presence of elastase inhibitors. pnas.orgnih.gov While other peptidases may contribute to alternative degradation pathways, particularly when the serine peptidase is inhibited, the formation of CCK-5 appears to be the principal route of inactivation. pnas.org

It has been observed that desulfation of CCK-8, which leads to a loss of biological activity at certain receptors, does not appear to be a major inactivation pathway in itself. pnas.org The primary mechanism for terminating the signal of endogenous CCK-8 is through enzymatic cleavage.

Modifications to the CCK-8 structure can enhance its stability. For instance, N-terminal glycation of CCK-8 has been shown to increase its resistance to degradation by serum aminopeptidases, leading to an enhanced duration of action. nih.gov This suggests that aminopeptidases also play a role in the degradation of CCK-8.

Table 2: Enzymatic Degradation of CCK-8

| Enzyme | Type | Cleavage Site(s) | Major Metabolites |

|---|---|---|---|

| Serine Endopeptidase ("Elastase-like") | Ectoenzyme | Peptide bonds with a methionine-donated carboxyl group. pnas.orgnih.gov | CCK-5, Gly-Trp-Met, Trp-Met. nih.gov |

| Aminopeptidases | - | N-terminus | CCK fragments. nih.gov |

Advanced Research Models and Pharmacological Tools

In Vitro Cell Culture and Organotypic Slice Models

The study of desulfated cholecystokinin (B1591339) octapeptide (CCK-8) and its interactions with biological systems heavily relies on sophisticated in vitro models. These systems, ranging from single-cell cultures to complex tissue slices, provide controlled environments to dissect the specific molecular and cellular actions of the peptide.

Application in Receptor Characterization and Signaling Pathway Analysis

In vitro preparations are fundamental for characterizing the binding affinity and signaling mechanisms of desulfated CCK-8 at its receptors. Studies using particulate membrane fractions from guinea-pig and mouse cerebral cortex have been instrumental in defining the binding properties of cholecystokinin receptors. unl.edunih.gov In these models, desulfated CCK-8 consistently demonstrates a lower binding affinity compared to its sulfated counterpart. For instance, in mouse cerebral cortex membranes, desulfated CCK-8 had a 10-fold lower affinity than sulfated CCK-8. nih.gov Similarly, in guinea-pig cortical membranes, the rank order of potency for competing with radiolabeled CCK-8 binding was sulfated CCK-8 > gastrin 17 ≥ CCK-33 > CCK-4 ≥ desulfated CCK-8. unl.edu

Dispersed cell cultures, such as those from the rat anterior pituitary, have been used to explore the functional consequences of receptor binding. In this system, sulfated CCK-8 was shown to stimulate the release of beta-endorphin-like immunoreactivity in a dose-dependent manner, an effect that was absent with desulfated CCK-8. medchemexpress.com This indicates that the sulfation is critical for triggering specific signaling pathways, in this case, a calcium-dependent release mechanism. medchemexpress.com

Organotypic slice cultures, particularly from the hippocampus, offer a more complex model that preserves some of the local tissue architecture. In hippocampal slices, CCK has been shown to suppress cAMP-induced expression of immediate-early genes like Egr1/zif268 and Fos through the CCK(B) receptor. medchemexpress.cn While this study focused on the broader actions of CCK, such models are crucial for understanding how peptides like desulfated CCK-8 might modulate neuronal gene expression and activity within an integrated network.

Table 1: Receptor Binding Affinity of CCK Peptides in Cerebral Cortex

| Compound | Relative Affinity/Potency | Tissue Source | Citation |

| Sulfated CCK-8 | Highest | Mouse Cerebral Cortex | nih.gov |

| Desulfated CCK-8 | 10-fold lower than sulfated CCK-8 | Mouse Cerebral Cortex | nih.gov |

| Sulfated CCK-8 | Highest | Guinea-pig Cerebral Cortex | unl.edu |

| Desulfated CCK-8 | Lower than Sulfated CCK-8, Gastrin 17, CCK-33, and CCK-4 | Guinea-pig Cerebral Cortex | unl.edu |

Studies on Isolated Tissue Preparations (e.g., Atria, Gallbladder, Colon)

Isolated tissue preparations provide a bridge between cellular studies and in vivo physiology, allowing for the examination of tissue-level responses.

Atria: Experiments using isolated, perfused beating rat atria have demonstrated that sulfated CCK-8, but not desulfated CCK-8, promotes the secretion of Atrial Natriuretic Peptide (ANP). msu.edunih.gov This effect is linked to the activation of a complex signaling cascade involving NADPH oxidase 4 (NOX4) and peroxisome proliferator-activated receptors (PPARα/PPARγ). msu.edunih.gov The study highlighted that desulfated CCK-8 did not significantly alter ANP secretion or atrial dynamics, reinforcing the importance of the sulfate (B86663) group for this specific cardiac function. msu.eduresearchgate.net

Gallbladder: The gallbladder is a primary target for CCK's physiological actions. In vitro functional studies using isolated guinea pig gallbladder have been essential for characterizing the potency of CCK analogues and the efficacy of antagonists. medchemexpress.com These preparations contract in response to CCK, a response mediated by CCK-A receptors which have a much higher affinity for the sulfated form of CCK-8 over the desulfated form. nih.gov

Colon: Studies on isolated, vascularly perfused rat colon show that sulfated CCK-8 stimulates colonic motility in a dose-dependent manner. physiology.org This pro-motility effect is mediated by CCK-1 receptors located on myenteric plexus neurons and is completely abolished by the CCK-1 receptor antagonist loxiglumide (B1675256). physiology.org While these studies primarily use the sulfated form due to its higher potency at the CCK-1 receptor, the desulfated peptide serves as an important low-activity control to confirm receptor specificity. physiology.org

Development and Application of Peptide Mimetics and Analogues

The development of synthetic analogues and mimetics of CCK peptides has been a cornerstone of research into the function and therapeutic potential of the CCK system. These tools are designed to have improved stability, selectivity, or altered efficacy compared to the endogenous peptides.

Design of Selective Agonists for Receptor Subtypes

The design of selective agonists has been crucial for distinguishing the roles of CCK-A and CCK-B receptors. While desulfated CCK-8 itself has low affinity for the CCK-A receptor, it retains a higher affinity for the CCK-B receptor, although it is still less potent than sulfated CCK-8 and gastrin.

Researchers have synthesized various analogues to probe the structural requirements for receptor activation. For example, shortened analogues of CCK-8 have been analyzed to understand the minimal sequence required for binding. nih.gov One study created a series of hepta- and octapeptide analogues with modifications at the C-terminal phenylalanine residue, which resulted in full stimulation of amylase release from rat pancreatic acini without the typical biphasic response, demonstrating that modifications can alter efficacy. nih.gov

Another approach involved comparing the effects of peripherally versus centrally administered CCK-8 analogues in mice. The analogue Suc-(Thr28, Leu29, MePhe33)-CCK-7 was found to be a potent suppressor of food intake, acting via central CCK-A receptors. This study, which used desulfated CCK-8 as a control (showing no effect), highlighted that specific structural modifications could enhance potency and reveal distinct central mechanisms of action.

Characterization of Receptor Antagonists (e.g., Loxiglumide, Devazepide)

Selective antagonists are indispensable pharmacological tools for isolating the effects of specific CCK receptor subtypes. Their use in conjunction with agonists like desulfated CCK-8 allows for the definitive identification of the receptor mediating a particular response.

Loxiglumide: This compound is a potent and specific CCK-1 (also known as CCK-A) receptor antagonist. In studies of isolated rat colon, loxiglumide was shown to completely abolish the motor-stimulating effects of sulfated CCK-8, confirming that the response is mediated by CCK-1 receptors. physiology.org

Devazepide (formerly MK-329 or L-364,718): Devazepide is another highly potent and selective CCK-A receptor antagonist. Its high affinity for peripheral-type CCK receptors has made it a benchmark tool. medchemexpress.com In radioligand binding assays, Devazepide shows high affinity for pancreatic and gallbladder CCK receptors. medchemexpress.com Autoradiographic studies have used antagonists like Devazepide to map the distribution of CCK-A receptors in the central nervous system, showing their presence in areas like the nucleus tractus solitarius and area postrema, where they are involved in processing sensory information. The low affinity of desulfated CCK-8 at these antagonist-defined CCK-A sites further clarifies the receptor's pharmacological profile.

Table 2: Key Pharmacological Tools for CCK Receptor Research

| Compound | Type | Primary Target | Key Application | Citation |

| Loxiglumide | Antagonist | CCK-1 (CCK-A) Receptor | Blocking peripheral CCK actions (e.g., colonic motility) | physiology.org |

| Devazepide (L-364,718) | Antagonist | CCK-1 (CCK-A) Receptor | Receptor binding assays, autoradiography, blocking peripheral and central CCK-A mediated effects | medchemexpress.com |

| L-365,260 | Antagonist | CCK-2 (CCK-B) Receptor | Differentiating CCK-B from CCK-A receptor functions | |

| Suc-(Thr28, Leu29, MePhe33)-CCK-7 | Agonist | CCK-A Receptor | Studying central mechanisms of satiety |

Immunological Approaches: Active Immunization Against Desulfated Cholecystokinin Octapeptide

Active immunization represents a unique research model to investigate the long-term physiological roles of an endogenous peptide by neutralizing its activity. A study involving the active immunization of ram lambs against desulfated CCK-8 provides key insights into this approach. unl.edunih.gov

In the study, ram lambs were immunized with a conjugate of desulfated CCK-8. This procedure successfully elicited a significant immune response, with antibody titers averaging over 1:1,000 eight weeks after the primary immunization and increasing to over 1:10,000 after a final booster. unl.edu The antibodies generated against desulfated CCK-8 were found to be cross-reactive, binding with 29% cross-reactivity to the biologically more potent sulfated CCK-8 and with 13% cross-reactivity to gastrin-17, which shares the same C-terminal pentapeptide sequence. unl.edu

This immunological model demonstrates that while it is possible to generate a robust antibody response against desulfated CCK-8 that also neutralizes the sulfated form, this neutralization does not necessarily translate to an increase in feed intake or growth in ruminants under the studied conditions. unl.edunih.gov It does, however, suggest a role for the CCK system in modulating body composition. unl.edu

Emerging Research Areas and Methodological Innovations

High-Throughput Screening and Computational Docking for Novel Ligand Discovery

The quest for novel ligands for cholecystokinin (B1591339) (CCK) receptors has been propelled by advancements in high-throughput screening (HTS) and computational docking techniques. These methodologies allow for the rapid assessment of large chemical libraries to identify compounds that selectively interact with CCK1 and CCK2 receptors. While much of the focus has been on sulfated CCK analogues due to their high affinity for the CCK1 receptor, there is growing interest in developing ligands that can differentiate between the various endogenous forms of CCK, including CCK octapeptide, desulfated (dCCK-8).

Computational docking studies are instrumental in elucidating the structural basis of ligand-receptor interactions. By modeling the binding of different CCK peptides and synthetic compounds to the receptor's binding pocket, researchers can predict binding affinities and guide the synthesis of more potent and selective molecules. For instance, studies have highlighted that the sulfated tyrosine residue in CCK-8 is crucial for high-affinity binding to the CCK1 receptor, whereas both sulfated and desulfated forms bind to the CCK2 receptor with similar high affinity. nih.gov This distinction is a key consideration in the design of receptor-specific ligands.

The development of non-peptide antagonists and agonists is a significant area of research. These small molecules offer potential advantages over peptide-based drugs, such as improved oral bioavailability and metabolic stability. HTS campaigns have successfully identified novel scaffolds that can be chemically modified to enhance their affinity and selectivity for CCK receptors. The insights gained from both HTS and computational docking are synergistic, accelerating the discovery-to-development pipeline for new therapeutic agents targeting the CCK system.

Investigation of Desulfated Cholecystokinin Octapeptide in Animal Models of Inflammatory Conditions

Recent research has begun to explore the role of cholecystokinin octapeptide, including its desulfated form, in modulating inflammatory processes. Animal models of various inflammatory conditions have provided a platform to investigate these potential immunomodulatory effects.

In a murine model of collagen-induced arthritis (CIA), which shares features with human rheumatoid arthritis, administration of CCK-8 was shown to delay the onset and reduce the severity of the disease. nih.gov This therapeutic effect was associated with a significant reduction in pro-inflammatory cytokines such as IL-17, IL-23, IL-6, and TNF-α in the joints of arthritic mice. nih.gov Furthermore, CCK-8 treatment suppressed the Th17 inflammatory response, a key pathway in the pathogenesis of rheumatoid arthritis. nih.gov

Studies on endotoxic shock in rats have also demonstrated the anti-inflammatory potential of CCK-8. nih.gov In this model, CCK-8 was found to inhibit the overproduction of pro-inflammatory cytokines and nitric oxide (NO) induced by lipopolysaccharide (LPS). nih.gov The protective effects of CCK-8 in the lungs of these animals were linked to the modulation of key signaling pathways involved in the inflammatory response, including the activation of p38 MAPK and inhibition of NF-κB. nih.gov

Interestingly, both sulfated and desulfated CCK-8 have been shown to inhibit various functions of human neutrophils in vitro, including mobility and phagocytosis, suggesting a direct modulatory effect on immune cells. nih.gov These findings from animal models and in vitro studies suggest that desulfated CCK octapeptide may play a role in regulating inflammation, opening up new avenues for therapeutic intervention in inflammatory diseases.

Studies on Prohormone Processing and Tissue-Specific Expression Patterns of Cholecystokinin Forms

Cholecystokinin (CCK) is synthesized as a larger precursor molecule, pre-pro-CCK, which undergoes a series of post-translational modifications to generate various biologically active peptide forms. researchgate.netumich.edu The processing of proCCK is a highly regulated and tissue-specific process, leading to a diverse array of CCK peptides in different parts of the body. frontiersin.orgoup.com

The primary post-translational events include endoproteolytic cleavages at specific sites within the prohormone, tyrosine O-sulfation, and C-terminal amidation. researchgate.net The enzymes responsible for these cleavages are prohormone convertases (PCs). oup.com The differential expression of these PCs in various tissues is a major determinant of the final CCK peptide profile. oup.com

Tissue-Specific Expression and Processing of CCK:

| Tissue | Predominant CCK Forms | Key Prohormone Convertases | Reference |

| Small Intestine (Endocrine I-cells) | CCK-58, CCK-33, CCK-22, CCK-8 | PC1/3 | frontiersin.orgoup.com |

| Brain (Neurons) | CCK-8 (predominantly sulfated) | PC2 | researchgate.netoup.com |

| Heart (Cardiomyocytes) | Pro-CCK and processing intermediates | - | nih.gov |

| Other Tissues (e.g., pituitary, thyroid, adrenal medulla) | Various CCK peptides | - | frontiersin.orgnih.gov |

In the endocrine cells of the small intestine, PC1/3 is the key enzyme that processes proCCK into a mixture of larger forms like CCK-58, CCK-33, and CCK-22, as well as the smaller CCK-8. frontiersin.orgoup.com In contrast, the brain predominantly expresses PC2, which leads to the primary synthesis of CCK-8. researchgate.netoup.com The sulfation of a specific tyrosine residue is another critical modification that primarily occurs in the brain and is essential for the high-affinity binding of CCK-8 to the CCK1 receptor. researchgate.net Desulfated CCK-8, however, is also present and exhibits different receptor binding characteristics.

Recent studies have also identified CCK gene expression in cardiomyocytes, where the processing of pro-CCK appears to be unique and differs from that in the gut and brain. nih.gov This tissue-specific processing highlights the complexity of the CCK system and suggests that the different forms of CCK, including desulfated CCK octapeptide, may have distinct physiological roles in different tissues.

Cross-Species Comparative Analysis of Cholecystokinin Octapeptide, Desulfated Physiological Actions

The physiological actions of cholecystokinin (CCK) and its various forms, including the desulfated octapeptide, have been studied across a range of species, revealing both conserved and divergent functions. These comparative analyses provide valuable insights into the evolution of the CCK signaling system.

In most mammalian species studied, including rats, dogs, and humans, the sulfated form of CCK-8 is a potent stimulator of gallbladder contraction and pancreatic enzyme secretion, actions mediated primarily through the CCK1 receptor. annualreviews.org The desulfated form, dCCK-8, is generally less potent in eliciting these classic gastrointestinal effects. physiology.org For example, in rats, desulfated CCK-8 was found to be ineffective in suppressing milk ingestion, a behavior regulated by sulfated CCK-8. physiology.org

However, the role of CCK in satiety signaling appears to be a more conserved function across species. Active immunization against desulfated CCK-8 in ram lambs, which developed antibodies that also cross-reacted with the sulfated form, led to a decrease in carcass fat content, although it did not affect feed intake or weight gain in that particular study. unl.edu In rats, CCK-8 has been shown to inhibit food intake, and this effect is dependent on an intact vagus nerve. unl.edu

The CCK receptor subtypes also exhibit species-specific differences in their distribution and pharmacology. For instance, while the CCK1 receptor is the predominant subtype in the pancreas of most species, the relative abundance of CCK1 and CCK2 receptors in the brain can vary. jneurosci.orgnih.gov Studies in rodents have shown that both sulfated and desulfated CCK-8 can bind to brain receptors, although with different affinities. nih.gov

Comparative Effects of Sulfated vs. Desulfated CCK-8:

| Species | Physiological Effect | Sulfated CCK-8 | Desulfated CCK-8 | Reference |

| Rat | Suppression of milk ingestion | Effective | Ineffective | physiology.org |

| Rat | Inhibition of neutrophil function | Inhibitory | Inhibitory | nih.gov |

| Ram Lambs | Satiety/Carcass Composition | - | Immunization led to reduced fat | unl.edu |

| Mouse | Binding to cerebral cortex receptors | High affinity | Lower affinity | nih.gov |

These cross-species comparisons underscore the importance of considering the specific form of CCK and the species being studied when interpreting physiological actions. While some functions are highly conserved, others have diverged throughout evolution, likely reflecting adaptations to different dietary habits and physiological demands.

Q & A

Q. What are best practices for presenting dose-response data for dCCK in publications?

- Methodological Answer : Use nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC₅₀ values. Include raw data points and SEM bars in graphs. Explicitly state whether data were normalized to baseline or positive controls (e.g., sulfated CCK) .

Q. How can researchers ethically validate dCCK's therapeutic potential without overinterpreting preclinical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.